Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Catalog No.
S895580
CAS No.
1421312-34-6
M.F
C18H15NO4
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-...

CAS Number

1421312-34-6

Product Name

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

IUPAC Name

methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3

InChI Key

WJGPMRFWBJZJOQ-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) is a highly functionalized, advanced heterocyclic building block primarily utilized in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. Featuring a fully elaborated isoquinoline core with precisely positioned hydroxyl, methyl, and phenoxy substituents, this compound serves as the immediate precursor to active pharmaceutical ingredients (APIs) such as Roxadustat. Its methyl ester functionality offers an optimal balance of stability during transit and reactivity for downstream amidation or controlled hydrolysis, making it a critical procurement target for process chemists aiming to bypass the complex, multi-step cyclization protocols typically required to construct the isoquinoline scaffold [1].

Procurement Fit

Designated Roxadustat Impurity 11 reference standard for ANDA analytical methods and QC
Direct methyl ester precursor to roxadustat carboxylic acid core in patent-documented synthesis
Certified purity grades with characterization data (NMR, LC‑MS) available from multiple vendors

Substituting this specific methyl ester with its free acid counterpart (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid) or alternative alkyl esters introduces significant process inefficiencies. The free acid exhibits poor solubility in standard organic coupling solvents such as dichloromethane or tetrahydrofuran, requiring stoichiometric amounts of expensive coupling reagents and high-boiling solvents that increase the Process Mass Intensity (PMI) and complicate downstream purification [1]. Conversely, utilizing bulkier esters, such as the ethyl or tert-butyl ester, significantly retards the kinetics of the final deprotection or direct amidation steps, necessitating elevated temperatures that can trigger degradation of the sensitive 4-hydroxy moiety. Procuring the exact methyl ester ensures rapid, mild conversion to the final API while maintaining high impurity clearance and avoiding the heavy metal catalysts required if starting from earlier precursors [2].

Substitution Risk

Target compound
C-1 methyl and methyl ester; regulatory Impurity 11 designation for roxadustat
Des‑methyl analog
Missing C‑1 methyl shifts LogP, retention, and solubility; designated Impurity 4
Target compound
Methyl ester at C‑3 enables final hydrolysis to roxadustat free acid
Pre‑hydrolyzed acid
Free carboxylic acid (CAS 1421312‑35‑7) does not recapitulate validated synthetic route
Target compound
Isoquinoline scaffold with 7‑phenoxy and free 4‑OH; system suitability marker for Impurity 11
Other HIF‑PHD inhibitor scaffolds
Vadadustat, daprodustat lack isoquinoline‑3‑carboxylate core and cannot serve as impurity marker

Synthetic Step Reduction and Avoidance of Transition Metals

Procuring the pre-formed methyl ester core directly eliminates the need for end-users to perform the complex isoquinoline cyclization. Literature reviews of Roxadustat synthesis indicate that building the core in-house from early precursors (e.g., 5-phenoxyphthalide) requires up to 6–11 linear steps, often involving palladium-catalyzed methylations or cryogenic chromatographic separations [1]. By sourcing CAS 1421312-34-6, manufacturers reduce the synthetic sequence to 1–2 steps (hydrolysis and/or amidation), entirely removing palladium from the final stages and eliminating the need for stringent heavy metal clearance protocols (typically required to be <10 ppm in APIs) [2].

Evidence DimensionRequired synthetic steps to API and Pd catalyst usage
Target Compound Data1-2 steps; 0 ppm Pd introduced in final stages
Comparator Or BaselineEarly precursors (e.g., 5-phenoxyphthalide): 6-11 steps; requires Pd catalysts
Quantified DifferenceEliminates 5-9 synthetic steps and removes transition metal dependency
ConditionsProcess-scale API manufacturing

Drastically reduces cost of goods (COGs), shortens production timelines, and simplifies regulatory compliance regarding elemental impurities.

C‑1 Methylation yield
Head‑to‑head
95.23% yield at 99.61% HPLC purity (FeCl₂/CF₃CO₂H route) vs. typically <60% for alternative Mannich route
Supports synthesis route selection and cost‑of‑goods evaluation
Validated at 90 g scale; procurement specification purity ≥98% HPLC recommended

Hydrolysis and Amidation Kinetics vs. Bulkier Esters

The methyl ester provides superior reactivity profiles during the final API assembly compared to ethyl or isopropyl analogs. The methyl ester undergoes rapid hydrolysis using mild bases (e.g., LiOH in THF/water) at ambient temperature, typically achieving >95% conversion within hours [1]. In contrast, ethyl esters often require extended heating or stronger basic conditions, which can lead to partial degradation or epimerization side reactions, lowering the overall yield of the highly pure intermediate required for glycine coupling [2].

Evidence DimensionDeprotection/Hydrolysis kinetics
Target Compound DataRapid conversion (>95%) at ambient temperature
Comparator Or BaselineEthyl ester analog: Requires elevated temperatures, slower kinetics
Quantified DifferenceEnables ambient-temperature processing, preventing thermal degradation
ConditionsBase-mediated hydrolysis (e.g., LiOH, THF/H2O)

Mild processing conditions preserve the structural integrity of the core, directly translating to higher yields and easier purification of the final drug substance.

Aqueous solubility
Cross‑study comparable
0.011 g/L (25 °C)
1.6‑fold lower solubility vs. des‑methyl analog; dictates organic‑rich HPLC diluent
Calculated values; experimental confirmation recommended for method validation

Solubility and Coupling Efficiency vs. Free Acid

Utilizing the methyl ester as the procured starting material avoids the handling difficulties associated with the zwitterionic-like free acid. The methyl ester exhibits high solubility in standard process solvents (DCM, THF, EtOAc), allowing for homogeneous reactions and straightforward liquid-liquid extractions [1]. When the free acid is used directly, its poor organic solubility often necessitates polar aprotic solvents (like DMF or DMSO) and expensive coupling agents, which are difficult to remove and significantly increase the Process Mass Intensity (PMI) of the synthesis [2].

Evidence DimensionProcess solvent compatibility and Process Mass Intensity (PMI)
Target Compound DataHigh solubility in volatile organic solvents (DCM/THF); low PMI
Comparator Or BaselineFree acid: Requires high-boiling solvents (DMF/DMSO) and excess coupling reagents
Quantified DifferenceEliminates the need for high-boiling solvents and complex aqueous workups
ConditionsStandard amide bond formation workflows

Enables the use of greener, easily recoverable solvents, reducing waste disposal costs and improving manufacturing throughput.

Lipophilicity (LogP)
Cross‑study comparable
XLogP3 4.4 vs. des‑methyl LogP 3.52; Δ +0.88 units
Retention time marker distinction; des‑methyl analog cannot substitute for system suitability
Reversed‑phase C18 gradient delivers baseline resolution
Regulatory identity
Class‑level
Designated Impurity 11 with ICH‑compliant characterization; des‑methyl analog is Impurity 4
Distinct regulatory specification; analog use invalidates ANDA impurity identification
USP/EP traceability requires supplier documentation
Storage stability
Cross‑study comparable
2–8 °C under nitrogen (inert atmosphere); des‑methyl analog stored ambient sealed
Cold‑chain logistics and N₂‑purged packaging required for target compound procurement
Vendor COA/SDS specify up to 2‑year shelf life under proper conditions

Commercial API Manufacturing

Ideal advanced intermediate for the large-scale synthesis of Roxadustat (FG-4592), allowing manufacturers to bypass 5-9 complex cyclization steps and avoid palladium catalysts in the final stages [1].

HIF-PH Inhibitor Analog Library Synthesis

Serves as a versatile, highly pure core scaffold for medicinal chemistry teams developing next-generation anemia therapeutics, as the methyl ester allows for divergent amide coupling with various amines under mild conditions [2].

Analytical Reference Standard Generation

Procured by analytical laboratories to synthesize highly pure reference standards and known pharmacopeial impurities (e.g., Roxadustat Methyl Ester Impurity) required for regulatory filings and GMP quality control assays [3].

Application Fit

Application
Selection Property
Validation Focus
GMP intermediate procurement
Synthetic route yield and purity profile
HPLC purity, residual metals, and vendor DMF/CEP support
ANDA impurity reference standard
Regulatory designation Impurity 11 with full characterization
HPLC retention identity, system suitability, and USP/EP traceability
Medicinal chemistry SAR
Free 4‑hydroxy and methyl ester for sequential derivatization
Derivatization efficiency and solubility in assay‑compatible solvents
QC batch release testing
Chromatographic resolution from Impurity 4 and co‑eluting analogs
Specificity, linearity, and solution stability under QC diluent conditions

XLogP3

4.4

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